molecular formula C18H16N4O3 B2889558 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 1797721-91-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

Cat. No. B2889558
CAS RN: 1797721-91-5
M. Wt: 336.351
InChI Key: DUIFBFVBXLGPIQ-UHFFFAOYSA-N
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Description

“N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been utilized in crystallography to determine the structure of related molecules. Its unique configuration can help in understanding the molecular geometry and electronic structure, which are crucial for predicting reactivity and interaction with other molecules .

Pharmaceutical Development

Derivatives of this compound have been explored for their potential pharmaceutical applications. The compound’s structure is similar to that of known pharmacophores, suggesting it could be useful in drug design and synthesis .

Safety and Hazards

While specific safety and hazard information for “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide” is not available, related compounds have been classified as harmful if swallowed .

Mechanism of Action

Mode of Action

It is believed to involve a nucleophilic attack of nitrogen atom on electrophilic sulfur atom in aqueous Na2CO3 at pH 10 under stirring at room temperature . This results in the formation of water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble product .

Result of Action

Additionally, it may restore the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide .

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(13-4-3-7-19-8-13)21-14-9-20-22(10-14)11-15-12-24-16-5-1-2-6-17(16)25-15/h1-10,15H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFBFVBXLGPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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